![molecular formula C16H22N2O3 B4771103 4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid](/img/structure/B4771103.png)
4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid
Overview
Description
4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid, also known as PEPA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PEPA belongs to the class of compounds known as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Mechanism of Action
4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid acts as a PAM of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. PAMs bind to a site on the receptor that is distinct from the agonist binding site and enhance the activity of the receptor in response to the binding of the endogenous neurotransmitter glutamate.
Biochemical and physiological effects:
4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid has been shown to enhance synaptic plasticity and memory consolidation in preclinical studies. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid has several advantages as a tool compound for studying AMPA receptor function. It is highly selective for AMPA receptors and has minimal off-target effects. However, its use in in vivo studies is limited by its poor bioavailability and rapid metabolism.
Future Directions
Future research on 4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid and other PAMs of AMPA receptors is focused on developing compounds with improved pharmacokinetic properties and exploring their therapeutic potential in the treatment of cognitive disorders. Additionally, there is growing interest in understanding the role of AMPA receptors in other neurological conditions such as epilepsy and traumatic brain injury.
Scientific Research Applications
4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and depression. In preclinical studies, 4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid has been shown to enhance cognitive function and memory consolidation by modulating AMPA receptor activity.
properties
IUPAC Name |
4-oxo-4-[4-(2-phenylethyl)piperazin-1-yl]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(6-7-16(20)21)18-12-10-17(11-13-18)9-8-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHGBCGTMJLNCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.